N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide is an organic compound that features a benzyl group, a methyl group, and a pyrrole ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide typically involves the reaction of benzylamine with 2-methyl-1H-pyrrole-3-carboxylic acid under specific conditions. The reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to promote the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of benzyl alcohols or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of various substituted benzyl derivatives
Scientific Research Applications
N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-methyl-N-(1H-pyrrol-3-yl)propanamide: Lacks the methyl group on the pyrrole ring.
N-Benzyl-2-methyl-N-(1-methyl-1H-indol-3-yl)propanamide: Contains an indole ring instead of a pyrrole ring.
N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide: The position of the substituent on the pyrrole ring is different.
Uniqueness
N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide is unique due to the specific positioning of the methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development .
Properties
CAS No. |
62187-91-1 |
---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N-benzyl-2-methyl-N-(1-methylpyrrol-3-yl)propanamide |
InChI |
InChI=1S/C16H20N2O/c1-13(2)16(19)18(15-9-10-17(3)12-15)11-14-7-5-4-6-8-14/h4-10,12-13H,11H2,1-3H3 |
InChI Key |
AGGPCFIIUUDENX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CC=C1)C2=CN(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.